molecular formula C19H24N2O2S B4734610 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine

1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine

Cat. No. B4734610
M. Wt: 344.5 g/mol
InChI Key: WFAAGYLHFUCKLK-UHFFFAOYSA-N
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Description

1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained popularity in recent years due to its potential applications in scientific research.

Mechanism of Action

1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine acts as a non-selective agonist of serotonin and dopamine receptors in the brain. It increases the release of these neurotransmitters, leading to the stimulation of the central nervous system. 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in behavior, including increased alertness, euphoria, and sociability. However, high doses of 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine can lead to adverse effects, such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a known mechanism of action. 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine can induce specific changes in behavior and physiology, making it a useful tool for studying the central nervous system. However, 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine has limitations, including its potential for abuse and toxicity. Researchers must use caution when handling and administering 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine in lab experiments.

Future Directions

There are several future directions for research involving 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine. One area of interest is the development of new compounds that have similar effects to 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine but with fewer adverse effects. Another direction is the investigation of the long-term effects of 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine use on the brain and behavior. Additionally, researchers may explore the potential therapeutic applications of 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine in the treatment of certain neurological disorders.

Scientific Research Applications

1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine has been widely used in scientific research as a tool to study the central nervous system. It has been shown to have stimulant properties and can induce changes in behavior, cognition, and mood. 1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine has also been used to investigate the mechanisms underlying drug addiction and dependence.

properties

IUPAC Name

1-benzyl-4-[(4-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-17-7-9-19(10-8-17)16-24(22,23)21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAAGYLHFUCKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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